molecular formula C9H14N4O4 B10903435 tert-butyl (1-methyl-4-nitro-1H-pyrazol-3-yl)carbamate

tert-butyl (1-methyl-4-nitro-1H-pyrazol-3-yl)carbamate

Cat. No.: B10903435
M. Wt: 242.23 g/mol
InChI Key: JSTLLXLGUZNADJ-UHFFFAOYSA-N
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Description

Tert-butyl (1-methyl-4-nitro-1H-pyrazol-3-yl)carbamate is a pyrazole-carbamate hybrid compound serving as a versatile chemical building block in medicinal chemistry and antibacterial research. This molecule features a pyrazole core, a privileged scaffold in drug discovery known for its wide spectrum of pharmacological activities, and a nitro-1H-pyrazol-3-yl)carbamate moiety . The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms (N1 and N2), each contributing distinct electronic properties; the N1 nitrogen is "pyrrole-like" with its lone pair delocalized in the aromatic ring, while the N2 is "pyridine-like" with a localized lone pair, enabling diverse interactions with biological targets . This compound is primarily valued for its role in the synthesis of novel antimicrobial agents, particularly in developing solutions to combat antimicrobial resistance (AMR). Pyrazole derivatives are investigated for their ability to function by interrupting essential biological processes in bacterial and fungal cells . Specific mechanisms include potential inhibition of enzymes like topoisomerase and DNA gyrase, which are crucial for DNA replication and cell viability . Furthermore, some pyrazole analogues can target allosteric sites of enzymes involved in bacterial cell wall synthesis, such as Mycobacterium tuberculosis UDP-galactopyranose mutase (MtbUGM), thereby disrupting bacterial growth . The nitro substituent on the pyrazole ring is an electron-withdrawing group that can significantly influence the molecule's electronic distribution and its binding affinity to enzyme active sites through various interactions, including hydrogen bonding and van der Waals forces . Researchers utilize this chemical as a key synthetic intermediate for constructing more complex, biologically active molecules, including pyrazolyl-urea derivatives explored for their anticancer properties and carbonic anhydrase inhibition . The tert-butyloxycarbonyl (Boc) protecting group safeguards the amine functionality during synthetic sequences and can be readily removed under mild acidic conditions, enabling further derivatization . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-(1-methyl-4-nitropyrazol-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O4/c1-9(2,3)17-8(14)10-7-6(13(15)16)5-12(4)11-7/h5H,1-4H3,(H,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTLLXLGUZNADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN(C=C1[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-methyl-4-nitro-1H-pyrazol-3-yl)carbamate typically involves the reaction of 1-methyl-4-nitro-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (1-methyl-4-nitro-1H-pyrazol-3-yl)carbamate can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed:

    Oxidation: Nitroso or hydroxylamine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: tert-Butyl (1-methyl-4-nitro-1H-pyrazol-3-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the development of new chemical entities.

Biology: In biological research, this compound can be used to study the effects of pyrazole derivatives on various biological systems. Its derivatives may exhibit biological activity, making it a potential lead compound for drug discovery.

Medicine: The compound’s derivatives may have potential therapeutic applications. For example, pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial properties. Research into the medicinal chemistry of this compound could lead to the development of new pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl (1-methyl-4-nitro-1H-pyrazol-3-yl)carbamate and its derivatives depends on their specific chemical structure and the biological target they interact with. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole-Based tert-Butyl Carbamates

Compound Name Substituents (Pyrazole Ring) Molecular Weight Key Functional Groups Notable Properties/Applications
tert-Butyl (1-methyl-4-nitro-1H-pyrazol-3-yl)carbamate (Target) 1-Me, 4-NO₂, 3-carbamate 255.25* Nitro, tert-butyl carbamate Potential intermediate for amine synthesis
tert-Butyl N-[3-nitro-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]carbamate 1-CF₃CH₂, 4-NO₂, 3-carbamate 339.23 Nitro, trifluoroethyl, carbamate Enhanced lipophilicity due to CF₃ group
tert-Butyl (4-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate 1-isoPr, 4-NH₂, 3-carbamate 240.30 Amino, carbamate Amine precursor for drug conjugates
tert-Butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate Propargyl-linked pyrazole 249.29 Alkyne, carbamate Click chemistry applications
tert-Butyl (5-(4-amino-1-(1-fluorophenyl)pyrazolo[3,4-d]pyrimidin-3-yl)furan) Fused pyrazolo-pyrimidine 615.7 (M+1) Amino, fluorophenyl, carbamate Kinase inhibitor candidate

*Calculated based on molecular formula C₁₀H₁₆N₄O₄.

Key Differences and Implications

Substituent Effects on Reactivity: The nitro group in the target compound and confers electron-withdrawing effects, enhancing stability toward electrophilic attack but enabling reduction to amines (e.g., catalytic hydrogenation). In contrast, the amino group in offers nucleophilic reactivity for conjugation or further functionalization .

Steric and Solubility Considerations :

  • The propargyl-linked pyrazole in introduces a rigid alkyne spacer, enabling click chemistry applications. However, the target compound’s compact structure may favor crystallinity and solubility in polar solvents .

Biological Activity :

  • Compounds like with fused pyrazolo-pyrimidine cores exhibit kinase inhibitory activity, whereas the target compound’s nitro group suggests utility as a synthetic intermediate rather than a direct therapeutic agent .

Biological Activity

Tert-butyl (1-methyl-4-nitro-1H-pyrazol-3-yl)carbamate is a pyrazole derivative that has attracted attention for its potential biological activities. This compound features a tert-butyl group and a nitro group on the pyrazole ring, which may influence its reactivity and biological properties. This article reviews the biological activity of this compound, including its mechanism of action, applications in medicinal chemistry, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H14_{14}N4_{4}O3_{3}. Its structure can be summarized as follows:

ComponentDescription
Pyrazole RingContains two nitrogen atoms, contributing to its reactivity.
Nitro GroupPositioned at the 4-position, influencing biological activity.
Tert-butyl CarbamateEnhances lipophilicity and potential for enzyme interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to modulation of biochemical pathways involved in disease processes.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Modulation : It may act as a ligand for certain receptors, influencing signal transduction pathways.

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further development in treating infections.
  • Anticancer Potential : Some studies have explored its effects on cancer cell lines, indicating possible cytotoxicity against specific tumor types.
  • Neuropharmacological Effects : Given the structural similarity to known neuroactive compounds, it may interact with neurotransmitter systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of related pyrazole derivatives, providing insights into the potential effects of this compound.

Example Studies:

Applications in Medicinal Chemistry

The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex organic molecules. Its potential applications include:

  • Drug Development : As a lead compound for developing new therapeutic agents targeting various diseases.
  • Agrochemicals : Its biological activity suggests possible use in formulating pesticides or herbicides.

Q & A

Q. How can the synthesis of tert-butyl (1-methyl-4-nitro-1H-pyrazol-3-yl)carbamate be optimized for higher yields?

Methodological Answer:

  • Step 1 : Start with 1-methyl-4-nitro-1H-pyrazol-3-amine as the precursor. React it with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under an inert atmosphere (N₂/Ar) to minimize side reactions .
  • Step 2 : Maintain low temperatures (0–5°C) during the reaction to control exothermicity and reduce decomposition of the nitro group.
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) to isolate the product. Yield improvements (~75–85%) are achievable by optimizing stoichiometry (1:1.2 amine:chloroformate ratio) .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for 9H, singlet) and nitro group (δ ~8.5–9.0 ppm for pyrazole protons) .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 283.1) and fragmentation patterns .
  • IR Spectroscopy : Identify carbamate C=O stretching (~1680–1720 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

Q. How should this compound be stored to ensure long-term stability?

Methodological Answer:

  • Storage Conditions : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as the nitro group may react under these conditions .
  • Stability Monitoring : Conduct periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products (e.g., free amine or nitro-reduction byproducts) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Quantum Chemical Modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate reaction pathways, transition states, and activation energies for nitro-group reductions or carbamate hydrolyses .
  • Reaction Path Search Tools : Implement software like GRRM or AFIR to explore alternative reaction mechanisms and optimize conditions (e.g., solvent effects, catalytic systems) .
  • Validation : Cross-reference computational predictions with experimental kinetic studies (e.g., UV-Vis monitoring of nitro-group transformations) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological potential?

Methodological Answer:

  • Step 1 : Synthesize derivatives with modifications to the nitro group (e.g., reduction to amine) or tert-butyl carbamate (e.g., substitution with methyl/benzyl groups) .
  • Step 2 : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays or SPR for binding affinity measurements.
  • Step 3 : Correlate structural changes (e.g., steric bulk from tert-butyl) with activity using multivariate regression analysis. Example: Increased lipophilicity may enhance membrane permeability but reduce solubility .

Q. How can contradictory data on the compound’s stability or reactivity be resolved?

Methodological Answer:

  • Controlled Replication : Repeat experiments under standardized conditions (temperature, humidity, solvent purity) to isolate variables .
  • Advanced Analytics : Use LC-MS/MS to identify trace impurities (e.g., residual solvents or byproducts) that may influence stability .
  • Computational Feedback : Compare experimental degradation rates with DFT-predicted activation energies to identify overlooked factors (e.g., light sensitivity) .

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